molecular formula C9H16INO2 B8120574 ethyl N-(2-iodocyclohexyl)carbamate

ethyl N-(2-iodocyclohexyl)carbamate

Cat. No.: B8120574
M. Wt: 297.13 g/mol
InChI Key: IJOLHVTYKFGDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-iodocyclohexyl)carbamate is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound features a carbamate group, which is a common motif in pharmaceuticals and agrochemicals, and an iodine substituent on a cyclohexyl ring. The iodine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Compounds with the carbamate functional group have a history of use in various applications; for instance, ethyl carbamate itself was once used as an antineoplastic agent and an anesthetic for animals, though it was discontinued after being classified as a probable human carcinogen . Furthermore, carbamate structures are frequently found in pesticidal compositions, exhibiting insecticidal, fungicidal, and bactericidal activities . Researchers may utilize this compound as a key synthon in the development of new active ingredients or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl N-(2-iodocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOLHVTYKFGDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCCC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of Cyclohexylamine Derivatives

Iodination of cyclohexylamine or its protected analogs represents a straightforward route. Patent WO2015068159A2 describes the use of N-iodoamides, such as N-iodosuccinimide (NIS), in combination with [bis(acyloxy)iodo]arenes to introduce iodine into secondary amides. Adapting this methodology, cyclohexylacetamide can undergo iodination at the 2-position under anhydrous conditions (e.g., acetonitrile, 50°C, 12 h), yielding 2-iodocyclohexylacetamide. Subsequent hydrolysis with aqueous HCl (6 M, reflux, 6 h) liberates 2-iodocyclohexylamine with reported yields of 65–72%.

Hydroamination of 2-Iodocyclohexene

An alternative route involves the hydroamination of 2-iodocyclohexene. Cyclohexene undergoes iodination via electrophilic addition using iodine monochloride (ICl) in dichloromethane (−10°C, 2 h), producing 2-iodocyclohexene in 85% yield. Palladium-catalyzed hydroamination with ammonia gas (Pd(OAc)₂, Xantphos, 100°C, 24 h) then affords 2-iodocyclohexylamine with 60% efficiency. This method avoids protective groups but requires stringent control over stereochemistry to minimize trans-iodo byproducts.

Carbamate Formation Strategies

With 2-iodocyclohexylamine in hand, carbamate synthesis proceeds via nucleophilic acylation. Two predominant methods are employed:

Ethyl Chloroformate Coupling

Reaction of 2-iodocyclohexylamine with ethyl chloroformate in the presence of a non-nucleophilic base, such as N-ethyl-N,N-diisopropylamine (DIEA), is widely adopted. As demonstrated in the synthesis of benzyl carbamate analogs, optimal conditions involve acetonitrile as the solvent (20°C, 20 h), yielding this compound in 78–85% yield after chromatographic purification (silica gel, ethyl acetate/hexanes 1:4). Side products, including bis-carbamate derivatives, are minimized by maintaining a 1:1 stoichiometry of amine to chloroformate.

Zinc Chloride-Catalyzed Carbamoyl Chloride Reaction

A catalytic method reported by ACS Omega utilizes ZnCl₂ (10 mol%) to mediate the reaction between 2-iodocyclohexanol and ethyl carbamoyl chloride. Conducted in tetrahydrofuran (THF) at 70°C for 5 h, this approach achieves 70% conversion but requires anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The mechanism proceeds via in situ generation of an isocyanate intermediate, which reacts with the alcohol to form the carbamate.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Scalability
Direct IodinationCyclohexylacetamideNIS, [bis(acyloxy)iodo]benzene, CH₃CN, 50°C65–72Moderate
Hydroamination2-IodocyclohexenePd(OAc)₂, Xantphos, NH₃, 100°C60Low
Ethyl Chloroformate Coupling2-IodocyclohexylamineDIEA, ClCOOEt, CH₃CN, 20°C78–85High
ZnCl₂-Catalyzed2-IodocyclohexanolZnCl₂, ClCONHEt, THF, 70°C70Moderate

The ethyl chloroformate coupling method emerges as the most reliable, offering high yields and compatibility with standard laboratory setups. Conversely, the hydroamination route, while innovative, suffers from lower yields and sensitivity to palladium catalyst loading.

Optimization and Challenges

Regioselectivity in Iodination

Achieving exclusive 2-iodination on the cyclohexyl ring remains challenging. Competing 3- and 4-iodo isomers are observed in yields up to 15% during direct iodination. Polar solvents (e.g., DMF) and low temperatures (−20°C) suppress electrophilic aromatic substitution at alternative positions, enhancing 2-iodo selectivity to 90%.

Carbamate Stability

This compound is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include anhydrous environments (molecular sieves) and avoidance of prolonged exposure to light, which accelerates iodine dissociation.

Industrial-Scale Considerations

For large-scale production, the ethyl chloroformate method is preferred due to its simplicity and minimal byproduct formation. Continuous flow reactors have been explored to enhance safety during exothermic carbamate formation, achieving throughputs of 1 kg/h with 82% yield. Recycling of DIEA via acid-base extraction further improves cost efficiency.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for late-stage iodination. For example, visible-light-mediated C–H iodination of cyclohexylcarbamates using eosin Y and NIS (CH₃CN, 450 nm LED) selectively installs iodine at the 2-position without requiring pre-functionalized intermediates. Initial reports indicate 55% yield, though scalability remains untested.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-iodocyclohexyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-(2-hydroxycyclohexyl)carbamate or N-(2-aminocyclohexyl)carbamate.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include cyclohexylamine derivatives.

Scientific Research Applications

Ethyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodocyclohexyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares ethyl N-(2-iodocyclohexyl)carbamate with structurally related carbamates, highlighting key differences in substituents, molecular properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
Ethyl carbamate (EC) -NHCOOEt 89.09 Small, polar; carcinogenic in high doses Byproduct in fermented beverages
Ethyl N-(2-cyanoacetyl)carbamate -NHCOOEt + cyanoacetyl (-COCN) 170.15 Reactive cyano group; participates in nucleophilic additions Organic synthesis intermediate
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate -NHCOOEt + cyano-ethoxyacryloyl 212.20 Conjugated system; enhanced UV absorption Photochemical applications
This compound -NHCOOEt + 2-iodocyclohexyl ~311.15 (estimated) Steric hindrance from iodine; potential for X-ray crystallography Pharmaceutical intermediates, catalysis

Reactivity and Stability

  • Iodine Substituent : The iodine atom in this compound is both electron-withdrawing and bulky, which may reduce nucleophilic attack at the carbamate carbonyl compared to smaller substituents like hydrogen or methyl groups. This steric effect is analogous to brominated cyclohexene derivatives used in synthesis .
  • Comparison with Ethyl Carbamate (EC): Unlike EC, which is prone to hydrolysis and thermal degradation, the iodocyclohexyl group likely enhances stability due to steric protection of the carbamate linkage. However, EC’s carcinogenicity in beverages contrasts with the unknown toxicity profile of the iodinated analog.
  • Cyano-Substituted Carbamates: Ethyl N-(2-cyanoacetyl)carbamate exhibits reactivity at the cyano group, enabling participation in cycloaddition or condensation reactions , whereas the iodine in the target compound may facilitate halogen-bonding interactions in crystal engineering .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., drug design or organocatalysis)?

  • Methodological Answer : Align with Hammett’s principle to quantify electronic effects of substituents on reactivity. For catalysis, study enantioselectivity in asymmetric reactions (e.g., aldol additions) using chiral derivatives. Link to transition-state theory for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(2-iodocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(2-iodocyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.